molecular formula C10H13NO2 B6204293 methyl 2-amino-3,6-dimethylbenzoate CAS No. 27023-00-3

methyl 2-amino-3,6-dimethylbenzoate

Cat. No.: B6204293
CAS No.: 27023-00-3
M. Wt: 179.22 g/mol
InChI Key: LRZISCCTJWWYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3,6-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 2-amino-3,6-dimethylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-amino-3,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with hydroxyl groups instead of an amino group.

    Methyl 3-amino-2-methylbenzoate: Similar structure but with different positions of the amino and methyl groups.

    2-Amino-6-methylbenzothiazole: Contains a benzothiazole ring instead of a benzoate structure.

Uniqueness

Methyl 2-amino-3,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and ester functionality makes it versatile for various chemical reactions and applications.

Properties

CAS No.

27023-00-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-amino-3,6-dimethylbenzoate

InChI

InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3

InChI Key

LRZISCCTJWWYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C(=O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.